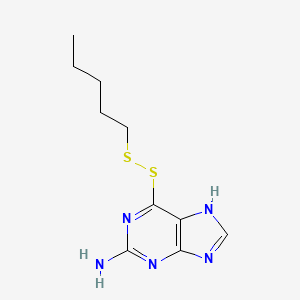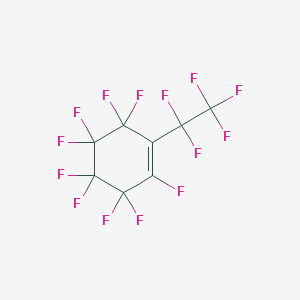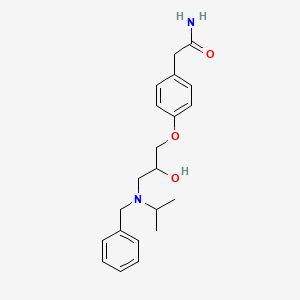![molecular formula C48H80O7 B14428776 5,5a-Dihydroxy-1,1,7,9-tetramethyl-11-oxo-4-[(tetradecanoyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-1h-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl tetradecanoate CAS No. 81943-55-7](/img/structure/B14428776.png)
5,5a-Dihydroxy-1,1,7,9-tetramethyl-11-oxo-4-[(tetradecanoyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-1h-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl tetradecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5,5a-Dihydroxy-1,1,7,9-tetramethyl-11-oxo-4-[(tetradecanoyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-1h-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl tetradecanoate” is a complex organic compound characterized by multiple functional groups, including hydroxyl, ketone, and ester groups. This compound is likely to exhibit unique chemical properties due to its intricate structure and diverse functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule would typically involve multiple steps, including:
Formation of the Core Structure: The cyclopenta[a]cyclopropa[e][10]annulen core can be synthesized through a series of cyclization reactions.
Functional Group Introduction: Introduction of hydroxyl, ketone, and ester groups can be achieved through selective oxidation, reduction, and esterification reactions.
Final Assembly: The final compound can be assembled by coupling the core structure with tetradecanoic acid derivatives under esterification conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of each synthetic step to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.
Reduction: The ketone group can be reduced to a secondary alcohol.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of new esters or amides.
Aplicaciones Científicas De Investigación
Chemistry
This compound can be used as a model molecule to study complex organic reactions and mechanisms.
Biology
Medicine
Possible use in drug development, particularly in designing molecules with specific biological activities.
Industry
Applications in the synthesis of advanced materials or as intermediates in the production of pharmaceuticals.
Mecanismo De Acción
The compound’s mechanism of action would depend on its interaction with specific molecular targets. For example, the hydroxyl and ketone groups could participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 5,5a-Dihydroxy-1,1,7,9-tetramethyl-11-oxo-4-[(dodecanoyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-1h-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl dodecanoate
- 5,5a-Dihydroxy-1,1,7,9-tetramethyl-11-oxo-4-[(hexadecanoyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-1h-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl hexadecanoate
Uniqueness
The uniqueness of “5,5a-Dihydroxy-1,1,7,9-tetramethyl-11-oxo-4-[(tetradecanoyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-1h-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl tetradecanoate” lies in its specific combination of functional groups and the length of the tetradecanoate ester chain, which may impart unique chemical and biological properties.
Propiedades
Número CAS |
81943-55-7 |
|---|---|
Fórmula molecular |
C48H80O7 |
Peso molecular |
769.1 g/mol |
Nombre IUPAC |
(5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetradecanoyloxy-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl)methyl tetradecanoate |
InChI |
InChI=1S/C48H80O7/c1-7-9-11-13-15-17-19-21-23-25-27-29-40(49)54-34-37-32-38-42-39(46(42,5)6)31-36(4)47(44(38)52)33-35(3)45(48(47,53)43(37)51)55-41(50)30-28-26-24-22-20-18-16-14-12-10-8-2/h32-33,36,38-39,42-43,45,51,53H,7-31,34H2,1-6H3 |
Clave InChI |
KIGZCQOXJIVARU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OCC1=CC2C3C(C3(C)C)CC(C4(C2=O)C=C(C(C4(C1O)O)OC(=O)CCCCCCCCCCCCC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


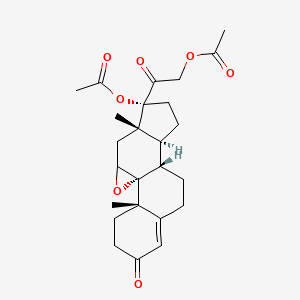
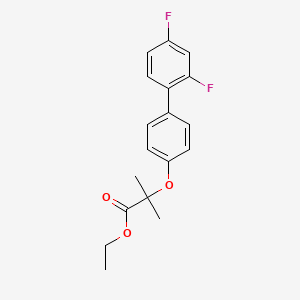
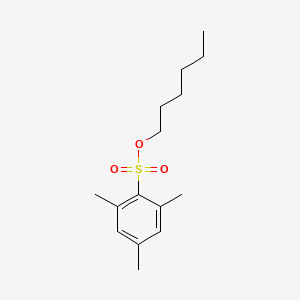
![1-[1-(3-Phenylpropyl)cyclohexyl]piperidine](/img/structure/B14428711.png)
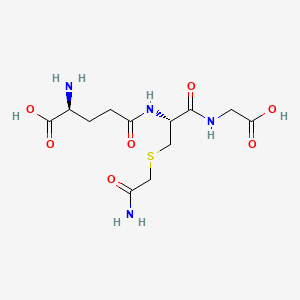
![Methyl 2-[2-(1-chloro-2-oxopropylidene)hydrazinyl]benzoate](/img/structure/B14428722.png)
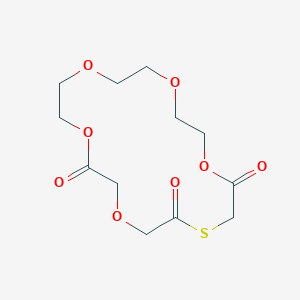

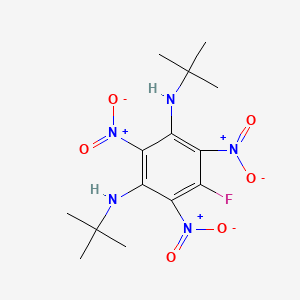
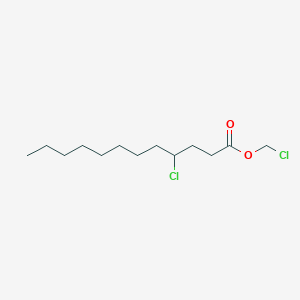
![3-[[4-[(3-carbamimidoylphenoxy)methyl]cyclohexyl]methoxy]benzenecarboximidamide;(2S)-2-hydroxypropanoic acid](/img/structure/B14428761.png)
